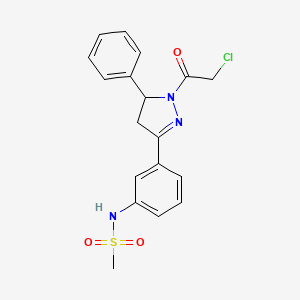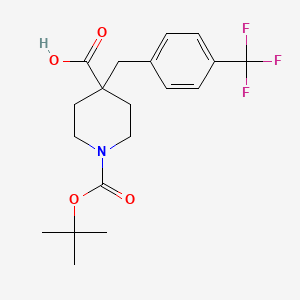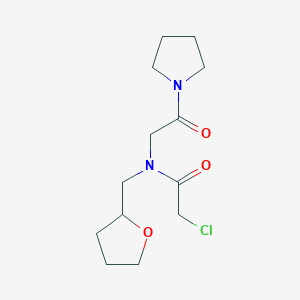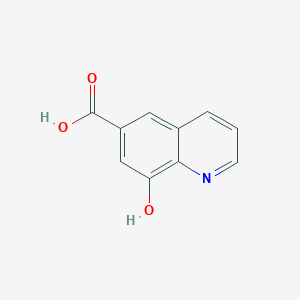
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate, also known as FSP-041, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSP-041 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activators, leading to the inhibition of STAT3 signaling pathway.
Mécanisme D'action
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its pharmacological effects by inhibiting the protein-protein interaction between STAT3 and its upstream activators, such as JAKs and Src kinases. This leads to the inhibition of STAT3 phosphorylation and nuclear translocation, which are required for the activation of STAT3 target genes involved in cell proliferation, survival, and immune regulation. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to bind to the SH2 domain of STAT3, which is responsible for the recognition of phosphotyrosine residues on its binding partners. This prevents the recruitment of STAT3 to the activated receptors and blocks the downstream signaling cascade.
Biochemical and Physiological Effects:
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to have a broad spectrum of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the sensitivity to chemotherapy and radiotherapy. In immune cells, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate suppresses the production of pro-inflammatory cytokines and chemokines, promotes the differentiation of regulatory T cells, and inhibits the activation of effector T cells. In animal models, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and improve the survival and quality of life.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has several advantages for lab experiments, including its small molecular weight, high solubility, and easy synthesis. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate can be easily modified and optimized for structure-activity relationship studies and drug design. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity. However, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate also has some limitations for lab experiments, including its potential off-target effects, lack of selectivity for different STAT proteins, and limited pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate research, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the investigation of its mechanism of action in more detail. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate can also be used as a tool compound to study the role of STAT3 signaling pathway in various biological processes, such as stem cell differentiation, wound healing, and aging. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate can also be used in combination with other inhibitors or immunotherapies to enhance their efficacy and overcome drug resistance. Overall, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has great potential as a novel therapeutic agent for cancer, inflammation, and autoimmune disorders, and warrants further investigation and development.
Méthodes De Synthèse
The synthesis of (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate involves the condensation reaction of 2-acetylfuran and 4-(styrylsulfonyl)piperazine in the presence of a base catalyst to form the intermediate compound (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone. The intermediate is then reacted with oxalic acid to form the oxalate salt of (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, STAT3 signaling pathway is frequently activated, leading to tumor growth, survival, and metastasis. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells, by blocking the activation of STAT3 pathway. In addition, (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
In inflammation and autoimmune disorders, STAT3 pathway is also involved in the regulation of immune response and cytokine production. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-1β, and TNF-α, in various cell types, including macrophages, dendritic cells, and T cells. (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate has also been shown to ameliorate the symptoms of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by reducing the infiltration of immune cells into the central nervous system and inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(furan-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S.C2H2O4/c21-17(18-7-4-13-24-18)15-19-9-11-20(12-10-19)25(22,23)14-8-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-8,13-14H,9-12,15H2;(H,3,4)(H,5,6)/b14-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVPMRNIRLNCBN-XHIXCECLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2456846.png)



![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)



![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)

![4-Isopropylbenzo[d]thiazol-2-amine](/img/structure/B2456862.png)
